molecular formula C6H12F2O B2486694 3,3-Difluoro-2,2-dimethylbutan-1-ol CAS No. 1955548-09-0

3,3-Difluoro-2,2-dimethylbutan-1-ol

Cat. No.: B2486694
CAS No.: 1955548-09-0
M. Wt: 138.158
InChI Key: SFXCMNDWWYEUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-2,2-dimethylbutan-1-ol is an organic compound with the molecular formula C6H12F2O It is characterized by the presence of two fluorine atoms and two methyl groups attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2,2-dimethylbutan-1-ol typically involves the fluorination of 2,2-dimethylbutan-1-ol. One common method is the reaction of 2,2-dimethylbutan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale, ensuring consistency and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2,2-dimethylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields various alcohols or hydrocarbons.

    Substitution: Results in the formation of new compounds with different functional groups.

Scientific Research Applications

3,3-Difluoro-2,2-dimethylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethylbutan-1-ol involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-2,2-dimethylbutane
  • 2,2-Dimethylbutan-1-ol
  • 3,3-Difluoro-2-methylbutan-1-ol

Uniqueness

3,3-Difluoro-2,2-dimethylbutan-1-ol is unique due to the presence of both fluorine atoms and methyl groups, which impart distinct chemical properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3,3-difluoro-2,2-dimethylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2O/c1-5(2,4-9)6(3,7)8/h9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXCMNDWWYEUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.